2-(2-iso-Propoxyphenyl)-2-pentanol
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Overview
Description
2-(2-iso-Propoxyphenyl)-2-pentanol is an organic compound with a molecular structure that includes a phenyl ring substituted with an iso-propoxy group and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iso-Propoxyphenyl)-2-pentanol typically involves the reaction of 2-iso-propoxyphenyl magnesium bromide with pentanal. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete reaction of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial settings. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-iso-Propoxyphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The iso-propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-iso-Propoxyphenyl)-2-pentanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-iso-Propoxyphenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-iso-Propoxyphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-iso-Propoxyethanol: A related compound with a shorter carbon chain.
2-(2-iso-Propoxyphenyl)-2-butanol: Similar structure with a butanol chain instead of pentanol.
Uniqueness
2-(2-iso-Propoxyphenyl)-2-pentanol is unique due to its specific structural features, such as the combination of an iso-propoxy group and a pentanol chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
2-(2-propan-2-yloxyphenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-5-10-14(4,15)12-8-6-7-9-13(12)16-11(2)3/h6-9,11,15H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTYYVNKECEWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1OC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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